molecular formula C11H16O4S2 B15184768 Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester CAS No. 50780-76-2

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester

Cat. No.: B15184768
CAS No.: 50780-76-2
M. Wt: 276.4 g/mol
InChI Key: WVSMSSWOGGOGBB-UHFFFAOYSA-N
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Description

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester (CAS 61782-11-4) is a sulfur-containing malonate derivative characterized by a 1,3-dithiolane ring fused to the malonyl backbone. The compound features an ethyl and an isopropyl ester group, contributing to its unique physicochemical properties. These compounds are typically used as intermediates in organic synthesis or agrochemicals, such as the pesticide Isoprothiolane .

The ester groups modulate solubility and volatility, with bulkier substituents (e.g., isopropyl) reducing volatility compared to smaller esters (e.g., ethyl) .

Properties

CAS No.

50780-76-2

Molecular Formula

C11H16O4S2

Molecular Weight

276.4 g/mol

IUPAC Name

1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C11H16O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h7H,4-6H2,1-3H3

InChI Key

WVSMSSWOGGOGBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1SCCS1)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a simpler thiol group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The ester group can also undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of related propanedioic acid derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Toxicity
Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester 61782-11-4 C₁₁H₁₆O₄S₂ 276.37 Ethyl, isopropyl Limited data; likely intermediate or agrochemical
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester (Isoprothiolane) 50512-35-1 C₁₂H₁₈O₄S₂ 290.39 Two isopropyl groups Pesticide; low mammalian toxicity
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(2-methoxyethyl) ester 61782-04-5 C₁₂H₁₈O₆S₂ 322.39 Two methoxyethyl groups Listed in toxic release inventory
Propanedioic acid, 1,3-dithiol-2-ylidene-, 1-methylethyl 1-(3-nitrophenyl)ethyl ester 116620-82-7 C₁₇H₁₆NO₆S₂ 394.44 Nitrophenyl, isopropyl Potential nitroaromatic reactivity; no toxicity data
Diethyl isopropylmalonate 759-36-4 C₁₀H₁₈O₄ 202.25 Ethyl, isopropyl (no dithiolane) Synthetic intermediate; density 1.0 g/cm³

Key Comparative Insights:

Physicochemical Properties: Volatility: Bulkier esters (e.g., bis(1-methylethyl)) exhibit lower volatility compared to smaller esters (e.g., ethyl/methoxyethyl), as inferred from molecular weight trends . Solubility: Methoxyethyl substituents (CAS 61782-04-5) enhance hydrophilicity due to ether oxygen atoms, whereas nitro groups (CAS 116620-82-7) may reduce solubility in nonpolar solvents .

Reactivity and Stability :

  • The 1,3-dithiolan-2-ylidene group enables conjugation, stabilizing the malonate core and facilitating reactions with electrophiles. Nitrophenyl derivatives (CAS 116620-82-7) may exhibit photochemical instability due to the nitro group .
  • Sulfur atoms in dithiolane rings can act as ligands in metal coordination, a property exploited in catalysis or material science .

Toxicity and Environmental Impact :

  • Bis(2-methoxyethyl) ester (CAS 61782-04-5) is listed in the Toxics Release Inventory, indicating regulatory concern over its environmental persistence or toxicity .
  • Isoprothiolane (CAS 50512-35-1) is classified as a low-toxicity pesticide, with LD₅₀ > 5,000 mg/kg in rats, highlighting the role of substituents in modulating biological activity .

Applications :

  • Agrochemicals : Isoprothiolane’s efficacy as a pesticide underscores the importance of the dithiolane ring in bioactive molecules .
  • Organic Synthesis : Ethyl/isopropyl esters (e.g., CAS 61782-11-4) serve as intermediates for constructing heterocycles or functionalized malonates .

Data Tables

Table 1: Thermal Properties of Selected Compounds

Compound Heat Capacity (Cp, gas, J/mol·K) Temperature Range (K) Source
Bis(1-methylethyl) ester (CAS 50512-35-1) 573.55–645.32 747.79–981.23 Joback method

Table 2: Structural Comparison of Substituent Effects

Substituent Effect on Properties Example CAS
Isopropyl Increased steric bulk, reduced volatility, enhanced lipophilicity 50512-35-1
2-Methoxyethyl Enhanced hydrophilicity, potential environmental toxicity 61782-04-5
3-Nitrophenyl Electron-withdrawing effects, possible photodegradation 116620-82-7

Biological Activity

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester (commonly referred to as dithiolane malonate) is a synthetic compound known for its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₆O₄S₂
  • Molecular Weight : Approximately 290.399 g/mol
  • Structural Features : The compound features a dithiolane ring and two ester functional groups derived from propanedioic acid, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various biological systems. The dithiolane moiety can interact with thiol groups in proteins, potentially modulating their function. Additionally, the ester group can undergo hydrolysis, releasing active intermediates that participate in diverse biochemical pathways. This dual functionality allows the compound to exert effects on metabolic pathways and enzyme activities.

Enzyme Interactions

Research indicates that this compound can interact with enzymes involved in metabolic processes. Its efficacy as a pesticide suggests that it may inhibit specific metabolic processes in target organisms. Notably, studies have shown that it can affect the activity of enzymes such as:

  • Cytochrome P450 : Involved in drug metabolism.
  • Acetylcholinesterase : Critical for neurotransmission.

These interactions highlight the potential for both therapeutic and toxicological implications of the compound .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This has been observed in various assays against pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus

The compound's ability to disrupt bacterial cell function may be attributed to its reactivity with essential thiol groups in bacterial proteins .

Agricultural Applications

Propanedioic acid derivatives have been explored for use as agricultural fungicides. A notable study demonstrated its effectiveness against:

  • Citrus canker
  • Apple alternaria leaf spot

The compound was shown to inhibit the growth of these pathogens effectively, suggesting its potential utility in crop protection strategies .

Therapeutic Potential

Research has also indicated potential therapeutic applications for this compound, particularly in treating hepatic diseases. The synthesis process described in patents outlines methods for producing these compounds for medicinal purposes, highlighting their role as therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Diethyl malonateC₈H₁₄O₄Simple malonate derivative used in organic synthesis
IsoprothiolaneC₉H₁₂O₄SRelated dithiolane compound used as a fungicide
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) esterC₁₂H₁₈O₄S₂Similar structure but with two isopropyl groups

Q & A

Basic: What analytical methods are recommended for detecting and quantifying propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester in biological matrices?

Answer: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their sensitivity for low-concentration pesticide residues. For biological samples (e.g., insect-derived formulations), matrix-matched calibration and solid-phase extraction (SPE) are critical to minimize matrix interference. Evidence from pesticide residue studies in locust-based products highlights the importance of monitoring ester hydrolysis during sample preparation .

Advanced: How can computational chemistry methods predict the reactivity of this compound with biological targets?

Answer: Density functional theory (DFT) calculations and molecular docking simulations can model the compound’s 3D conformation and electronic properties. For example, the dithiolane ring and ester groups may influence binding to acetylcholinesterase (a common pesticide target). Software like AutoDock Vina or Schrödinger Suite can simulate interactions, but validation via in vitro assays (e.g., enzyme inhibition kinetics) is essential .

Basic: What are standard synthetic routes for preparing this compound?

Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting 1,3-dithiolan-2-ylidenemalonic acid with ethyl isopropyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Purity is optimized via fractional distillation or recrystallization, with yields reported between 60–80% under inert atmospheres .

Advanced: How should researchers address contradictions in pesticide residue data across different formulations?

Answer: Contradictions (e.g., variable residue levels in locust vs. milk powder formulations) require source-tracing and statistical analysis. For instance, residues may originate from raw materials (e.g., milk powder contaminants) rather than the compound itself. Use principal component analysis (PCA) to correlate residue profiles with formulation components, and validate via spike-and-recovery experiments .

Basic: What toxicity assessment protocols are applicable for this compound?

Answer: Acute oral toxicity studies in rodents (e.g., OECD Guideline 423) are standard. The reported LD₅₀ of 1190 mg/kg in rats suggests moderate toxicity. Experimental design must include vehicle controls, dose-ranging (e.g., 500–2000 mg/kg), and monitoring of clinical signs (e.g., neurotoxicity) over 14 days. Histopathological analysis of liver and kidney tissues is recommended .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer: Kinetic studies under varying temperatures, catalysts, and solvent polarities are essential. For example, using tetrahydrofuran (THF) instead of DMF reduces side reactions like ester hydrolysis. Advanced techniques like in situ IR spectroscopy can monitor reaction progress, while GC-MS identifies impurities (e.g., diethyl malonate derivatives). Optimized conditions may improve yields to >90% .

Basic: What regulatory criteria must be considered in hazard assessments for this compound?

Answer: Follow EPA guidelines for low-priority substances, focusing on persistence, bioaccumulation, and toxicokinetics. Key criteria include:

  • Exposure routes : Oral, dermal, or inhalation (excluded if not reported).
  • Negative controls : Vehicle-only groups to isolate compound effects.
  • Mechanistic data : Use in vitro assays (e.g., Ames test) to supplement in vivo findings .

Advanced: What strategies validate computational predictions of this compound’s environmental fate?

Answer: Combine quantitative structure-activity relationship (QSAR) models with experimental persistence data. For hydrolysis half-life predictions, compare computed activation energies (via DFT) with lab measurements at pH 4–9. Bioconcentration factors (BCF) can be validated using OECD 305 guidelines in fish models .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer: Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 2–12) at 25°C and 40°C for 48 hours.
  • Thermal stability : Analyze via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
    Degradation products are identified using high-resolution MS, with ester hydrolysis being a primary pathway .

Advanced: How do structural modifications impact the compound’s bioactivity in agrochemical applications?

Answer: Substituent effects are studied via SAR:

  • Dithiolane ring : Replace with oxathiolane to assess oxidation resistance.
  • Ester groups : Compare ethyl isopropyl with diethyl esters for lipophilicity (logP) and membrane permeability.
    Bioassays (e.g., insecticidal activity against Locusta migratoria) quantify efficacy changes, supported by molecular dynamics simulations of target binding .

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